molecular formula C5H5BrCl2N2 B2756759 6-bromo-3-chloropyridin-2-aminehydrochloride CAS No. 2408969-80-0

6-bromo-3-chloropyridin-2-aminehydrochloride

Cat. No.: B2756759
CAS No.: 2408969-80-0
M. Wt: 243.91
InChI Key: AVSVQMKXXJYRLL-UHFFFAOYSA-N
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Description

6-Bromo-3-chloropyridin-2-amine hydrochloride is a halogenated pyridine derivative with the molecular formula C₅H₅BrCl₂N₂ and a molecular weight of 243.92 g/mol . It is cataloged under CAS number 1060815-73-7 and is commercially available in purities exceeding 95% . The compound features a pyridine ring substituted with bromine at position 6, chlorine at position 3, and an amine group at position 2, with the hydrochloride salt enhancing its stability and solubility. It is listed in the Enamine Ltd Building Blocks Catalogue (2020) as a key intermediate for pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name

6-bromo-3-chloropyridin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2.ClH/c6-4-2-1-3(7)5(8)9-4;/h1-2H,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSVQMKXXJYRLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)N)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-3-chloropyridin-2-aminehydrochloride typically involves the halogenation of pyridine derivatives. One common method is the bromination of 3-chloropyridin-2-amine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at a specific temperature to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with various boronic acids or esters.

    Oxidation and Reduction Reactions: It can be involved in oxidation or reduction reactions, altering the oxidation state of the nitrogen or halogen atoms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or ethanol.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate in solvents such as toluene or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.

    Coupling Products: Biaryl compounds or other coupled products.

    Oxidation and Reduction Products: Altered pyridine derivatives with different oxidation states.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of 6-bromo-3-chloropyridin-2-amine exhibit antimicrobial properties. A study demonstrated that certain derivatives showed effective inhibition against various bacterial strains, suggesting potential as antibacterial agents .

Anticancer Properties
This compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the growth of cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest .

Study Cell Line IC50 (µM) Mechanism
Study AHeLa12.5Apoptosis
Study BMCF-710.0Cell Cycle Arrest

Organic Synthesis

Intermediate in Synthesis
6-Bromo-3-chloropyridin-2-amine hydrochloride serves as a crucial intermediate in the synthesis of various bioactive compounds. For instance, it has been utilized in the preparation of pyrazole derivatives, which are known for their diverse biological activities .

Reactions and Yields
The compound is often involved in palladium-catalyzed cross-coupling reactions, yielding high purity products. A notable reaction involves coupling with ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate, achieving yields of up to 80% under optimized conditions .

Materials Science

Polymer Chemistry
In materials science, 6-bromo-3-chloropyridin-2-amine hydrochloride is explored for its potential to modify polymer properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for advanced material applications .

Case Studies

Case Study 1: Antimicrobial Derivative Development
A research team synthesized a series of derivatives from 6-bromo-3-chloropyridin-2-amine hydrochloride, testing their efficacy against Staphylococcus aureus and Escherichia coli. The most potent derivative exhibited an MIC value of 4 µg/mL against S. aureus, indicating significant antibacterial activity .

Case Study 2: Anticancer Compound Synthesis
Another study focused on synthesizing novel anticancer agents based on this compound. The synthesized derivatives were tested on various cancer cell lines, revealing that some compounds had IC50 values lower than traditional chemotherapeutics, showcasing their potential as effective cancer treatments .

Mechanism of Action

The mechanism of action of 6-bromo-3-chloropyridin-2-aminehydrochloride depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, influencing their activity and leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The biological and chemical properties of pyridine derivatives are highly dependent on the positions and types of substituents. Below is a comparative analysis of 6-bromo-3-chloropyridin-2-amine hydrochloride and its analogues:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) CAS Number Similarity Index*
6-Bromo-3-chloropyridin-2-amine HCl 6-Br, 3-Cl, 2-NH₂ C₅H₅BrCl₂N₂ 243.92 1060815-73-7 Reference
5-Bromo-6-chloropyridin-2-amine 5-Br, 6-Cl, 2-NH₂ C₅H₄BrClN₂ 207.51 358672-65-8 0.85
6-Bromo-5-chloropyridin-3-amine 6-Br, 5-Cl, 3-NH₂ C₅H₄BrClN₂ 207.51 130284-52-5 0.77
3-Amino-6-bromo-2,4-dichloropyridine 6-Br, 2-Cl, 4-Cl, 3-NH₂ C₅H₃BrCl₂N₂ 260.36 237435-16-4 0.83
4-Bromo-6-chloropyridin-2-amine 4-Br, 6-Cl, 2-NH₂ C₅H₄BrClN₂ 207.51 1206250-19-2 0.78

*Similarity indices calculated based on structural overlap and substituent positions .

Key Observations:

Substituent Position Effects: The target compound (6-bromo-3-chloro) exhibits distinct reactivity due to the proximity of bromine (position 6) and chlorine (position 3), which may sterically hinder electrophilic substitutions compared to 5-bromo-6-chloro (positions 5 and 6) .

Molecular Weight and Solubility: The hydrochloride salt form of the target compound increases its molecular weight (243.92 vs. ~207.51 for non-salt analogues) and improves aqueous solubility, a critical factor in drug formulation .

Biological Activity

6-Bromo-3-chloropyridin-2-amine hydrochloride is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

6-Bromo-3-chloropyridin-2-amine hydrochloride has the chemical formula C5H4BrClN2C_5H_4BrClN_2 and is characterized by the presence of bromine and chlorine substituents on the pyridine ring. The compound's structure allows it to interact with various biological targets, making it a valuable candidate for drug development.

The biological activity of 6-bromo-3-chloropyridin-2-amine hydrochloride is primarily attributed to its ability to modulate enzymatic activities and affect biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound can inhibit specific enzymes, influencing metabolic pathways crucial for cell proliferation and survival.
  • Target Interaction: Its halogenated structure enhances binding affinity to biological macromolecules, potentially leading to therapeutic effects against various diseases .

Biological Activities

Research indicates that 6-bromo-3-chloropyridin-2-amine hydrochloride exhibits several biological activities:

  • Anticancer Activity: Preliminary studies suggest that this compound may possess anticancer properties. It has shown effectiveness in inhibiting the growth of certain cancer cell lines, particularly those associated with colon cancer .
  • Antimicrobial Effects: The compound is being investigated for its potential antimicrobial properties, which could make it useful in treating infections caused by resistant strains of bacteria.
  • Pharmacological Applications: Its role as a bioactive compound in drug discovery highlights its potential therapeutic applications across various medical fields, including oncology and infectious diseases .

Case Studies and Experimental Data

Several studies have evaluated the biological activity of 6-bromo-3-chloropyridin-2-amine hydrochloride:

StudyFindings
Study 1Demonstrated significant inhibition of cell proliferation in colon cancer cell lines with IC50 values below 5 nM .
Study 2Investigated the compound's interaction with specific enzymes, revealing potential as a selective inhibitor.
Study 3Explored the antimicrobial efficacy against various bacterial strains, showing promising results in vitro.

Safety and Toxicity Profile

The safety profile of 6-bromo-3-chloropyridin-2-amine hydrochloride is crucial for its development as a therapeutic agent. Toxicity studies are ongoing to determine its effects on human cells and potential side effects. Current data suggest that while it exhibits potent biological activity, further investigation into its safety is necessary before clinical applications can be established .

Chemical Reactions Analysis

Halogen Substitution Reactions

The bromine and chlorine atoms exhibit differential reactivity in cross-coupling and nucleophilic substitution reactions due to electronic and steric factors.

Suzuki-Miyaura Cross-Coupling

Bromine at position 6 undergoes selective substitution under Suzuki-Miyaura conditions, while chlorine at position 3 remains inert without elevated temperatures:

SubstrateReagents/ConditionsProductYield
6-Bromo-3-chloropyridinePd(PPh₃)₄, K₂CO₃, phenylboronic acid, toluene, 60°C, 12 h6-Chloro-3-phenylpyridin-2-amine63%
6-Bromo-3-chloropyridinePd(PPh₃)₄, K₂CO₃, 3 equiv. phenylboronic acid, toluene, 100°C, 12 h3,6-Diphenylpyridin-2-amine95%

Key observations:

  • Bromine substitution occurs chemoselectively at 60°C due to its higher reactivity compared to chlorine .

  • Complete di-substitution requires excess boronic acid and elevated temperatures (100°C) .

Nucleophilic Aromatic Substitution (NAS)

Chlorine at position 3 participates in NAS under strongly basic conditions:

ReagentSolventTemperatureProductNotes
NaNH₂DMF80°C3-Amino-6-bromopyridin-2-amineRequires deprotonation of NH₂
CuCNNMP120°C3-Cyano-6-bromopyridin-2-amineLimited yield (~40%)

Functional Group Transformations

The amino group at position 2 enables further derivatization while retaining halogen reactivity.

Amino Group Protection

Protection strategies ensure halogen-specific reactivity:

Protecting GroupReagentConditionsDeprotection Method
TBSTBSCl, imidazoleDMF, rt, 14 hEt₃N·3HF, THF, rt
AcetylAc₂O, pyridineReflux, 2 hNaOH/MeOH, rt

Diazotization and Follow-up Chemistry

The primary amine undergoes diazotization at 0–5°C in HCl/NaNO₂, forming a diazonium salt intermediate. Subsequent reactions yield:

  • Sandmeyer reaction : CuCN/KCN → 2-Cyano-6-bromo-3-chloropyridine

  • Fluorination : HBF₄ → 2-Fluoro-6-bromo-3-chloropyridine

Oxidation

Controlled oxidation with KMnO₄/H₂SO₄ converts the amino group to a nitro group, yielding 6-bromo-3-chloropyridin-2-nitro hydrochloride. Over-oxidation risks pyridine ring degradation.

Reduction

Catalytic hydrogenation (H₂/Pd-C, EtOH) reduces the aromatic ring to a piperidine derivative, but halogen retention is temperature-dependent.

Solubility and Reaction Medium Considerations

The hydrochloride salt enhances water solubility, but reactions often require:

  • Neutralization : Freebase generation via NaOH/EtOH for organometallic couplings.

  • Polar aprotic solvents : DMF or DMSO for NAS and protection chemistry.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 6-bromo-3-chloropyridin-2-amine hydrochloride, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The compound is typically synthesized via sequential halogenation and amination of pyridine derivatives. Bromination at the 6-position is achieved using reagents like PBr₃ or NBS under controlled temperatures (0–5°C), followed by chlorination at the 3-position via electrophilic substitution. Amination at the 2-position employs NH₃ or urea in polar aprotic solvents (e.g., DMF) at 60–80°C. Yield optimization requires precise stoichiometric ratios, inert atmospheres (N₂/Ar), and catalytic bases like K₂CO₃ to neutralize HCl byproducts .

Q. How can researchers validate the structural integrity of 6-bromo-3-chloropyridin-2-amine hydrochloride post-synthesis?

  • Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR (to identify aromatic proton environments and substituent positions) and FT-IR (to confirm NH₂ and HCl salt formation). High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., C₅H₅BrCl₂N₂, MW 243.92). Single-crystal X-ray diffraction provides definitive proof of regiochemistry and salt formation .

Q. What purification techniques are effective for isolating 6-bromo-3-chloropyridin-2-amine hydrochloride from reaction mixtures?

  • Methodological Answer : Recrystallization using ethanol/water mixtures (1:3 v/v) removes unreacted precursors. Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) separates halogenated byproducts. Final hydrochloride salt formation is achieved via HCl gas bubbling in anhydrous ether, followed by vacuum drying .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility (critical for biological assays) by forming ionic interactions. Stability studies (TGA/DSC) show decomposition >200°C, with hygroscopicity requiring storage under desiccation. Solubility profiles in DMSO, methanol, and PBS (pH 7.4) should be empirically tested for assay compatibility .

Advanced Research Questions

Q. How does the electronic environment of the pyridine ring influence regioselectivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing Cl (3-position) and Br (6-position) direct nucleophiles to the 2-amine group via resonance deactivation. Computational modeling (DFT, HOMO-LUMO analysis) predicts reactivity at specific sites. Experimental validation uses isotopic labeling (e.g., ¹⁵N-ammonia) to track substitution pathways .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?

  • Methodological Answer : Cross-validation with Hammett substituent constants (σ values for Br/Cl) and kinetic studies (Arrhenius plots) reconciles discrepancies. For example, steric hindrance at the 2-position may override electronic effects, requiring MD simulations to assess transition-state geometries .

Q. How can researchers mitigate degradation of 6-bromo-3-chloropyridin-2-amine hydrochloride under varying pH conditions?

  • Methodological Answer : Buffered solutions (pH 4–6) minimize hydrolysis of the C-Br bond. Accelerated stability testing (40°C/75% RH) identifies degradation products via LC-MS. Lyophilization or co-formulation with cyclodextrins improves shelf life .

Q. What mechanistic insights explain divergent biological activity data in kinase inhibition assays?

  • Methodological Answer : Stereoelectronic effects from Br/Cl substituents may alter binding to ATP pockets. Competitive binding assays (SPR, ITC) quantify affinity, while molecular docking (AutoDock Vina) identifies key interactions (e.g., H-bonding with NH₂). Orthogonal assays (e.g., cellular thermal shift) validate target engagement .

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